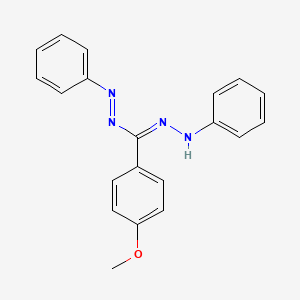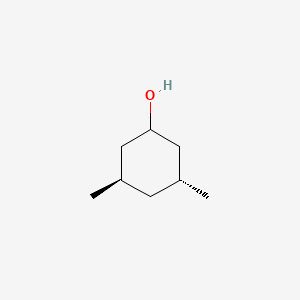
Cis,trans,trans-3,5-dimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis,trans,trans-3,5-dimethylcyclohexanol is an organic compound with the molecular formula C8H16O It is a stereoisomer of 3,5-dimethylcyclohexanol, characterized by the specific spatial arrangement of its methyl and hydroxyl groups on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-3,5-dimethylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The stereochemistry of the product can be controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cis,trans,trans-3,5-dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 3,5-dimethylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 3,5-dimethylcyclohexyl chloride or bromide, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3,5-dimethylcyclohexanone.
Reduction: 3,5-dimethylcyclohexane.
Substitution: 3,5-dimethylcyclohexyl chloride, 3,5-dimethylcyclohexyl bromide.
Wissenschaftliche Forschungsanwendungen
Cis,trans,trans-3,5-dimethylcyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and conformational analysis.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural properties.
Wirkmechanismus
The mechanism by which cis,trans,trans-3,5-dimethylcyclohexanol exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the steric and electronic properties of the hydroxyl and methyl groups. In biological systems, it may interact with enzymes or receptors, affecting their function through hydrogen bonding, hydrophobic interactions, and steric effects.
Vergleich Mit ähnlichen Verbindungen
Cis,trans,trans-3,5-dimethylcyclohexanol can be compared with other similar compounds such as:
Cis,cis-3,5-dimethylcyclohexanol: Differing in the spatial arrangement of the methyl groups, leading to different physical and chemical properties.
Trans,trans-3,5-dimethylcyclohexanol: Another stereoisomer with distinct reactivity and applications.
3,5-dimethylcyclohexanone: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
17373-17-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(3R,5S)-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |
InChI-Schlüssel |
WIYNOPYNRFPWNB-DHBOJHSNSA-N |
SMILES |
CC1CC(CC(C1)O)C |
Isomerische SMILES |
C[C@@H]1C[C@@H](CC(C1)O)C |
Kanonische SMILES |
CC1CC(CC(C1)O)C |
Synonyme |
CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-aMino-2-((1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/new.no-structure.jpg)
![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)
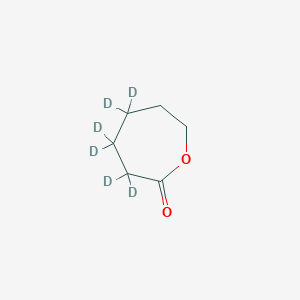
![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
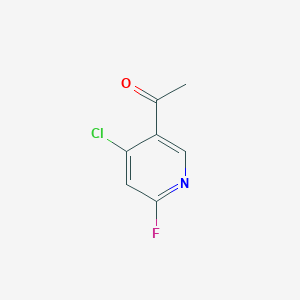
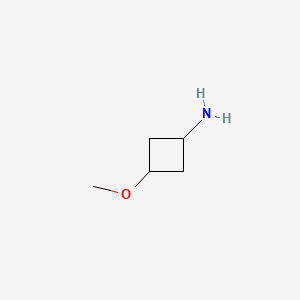
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
